
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that features a triazole ring attached to a cyclopropane moiety with an aldehyde functional group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring. These compounds are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring . The cyclopropane moiety can be introduced through various synthetic routes, such as cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
1-(2H-1,2,3-Triazol-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopropane and aldehyde groups.
1-(2H-1,2,3-Triazol-2-yl)ethanol: A triazole compound with an ethanol moiety instead of a cyclopropane and aldehyde.
1-(2H-1,2,3-Triazol-2-yl)benzene: A triazole compound with a benzene ring instead of a cyclopropane and aldehyde.
The uniqueness of this compound lies in its combination of the triazole ring, cyclopropane moiety, and aldehyde functional group, which can impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
1-(triazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-5H,1-2H2 |
Clé InChI |
ORQZNZBEOLVWAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)N2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


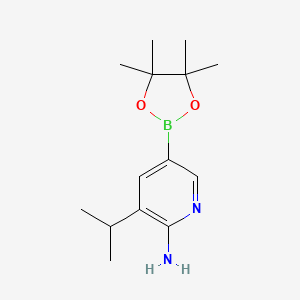
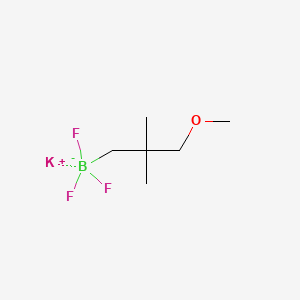


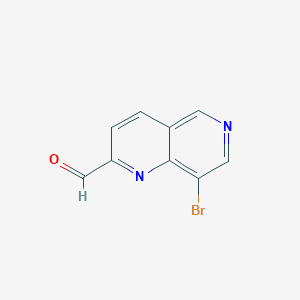
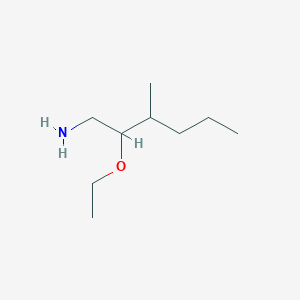

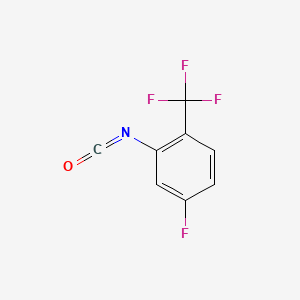

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)

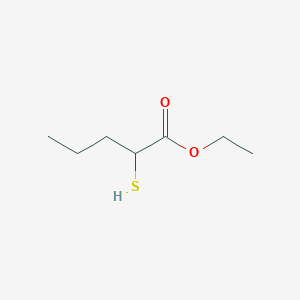
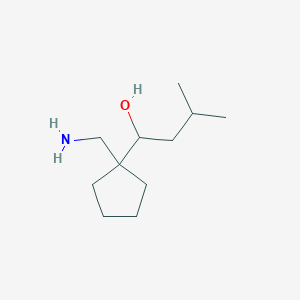
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
